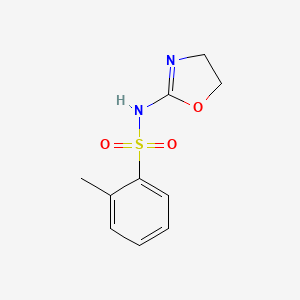
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide is a compound that features an oxazoline ring attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature and results in the formation of the oxazoline ring . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide (MnO2) in a packed reactor .
Industrial Production Methods
the use of flow synthesis techniques, which offer improved safety and product purity, is a promising approach for scaling up the production of oxazoline derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: The compound can participate in substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidative aromatization of oxazolines.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used for substitution reactions.
Major Products Formed
Scientific Research Applications
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Catalysis: It serves as a ligand in catalytic reactions, particularly in the formation of C-H bonds.
Materials Science: The compound is used in the development of functional materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide involves its ability to act as a ligand in catalytic reactions. The oxazoline ring can coordinate with metal centers, facilitating various chemical transformations . The compound’s molecular targets and pathways are primarily related to its role in catalysis and its interactions with metal ions .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: This compound features a similar oxazoline ring structure and is used in research applications.
Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety: These compounds are used in organocatalysis and asymmetric transformations.
Uniqueness
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide is unique due to its specific combination of an oxazoline ring and a benzenesulfonamide group. This structural motif provides distinct reactivity and coordination properties, making it valuable in various chemical and catalytic applications .
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-8-4-2-3-5-9(8)16(13,14)12-10-11-6-7-15-10/h2-5H,6-7H2,1H3,(H,11,12) |
InChI Key |
NOARHVOFZOGEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















